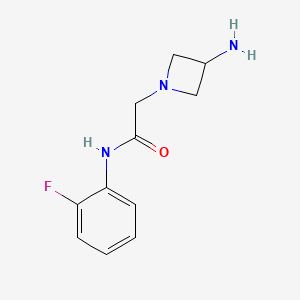

2-(3-aminoazetidin-1-yl)-N-(2-fluorophenyl)acetamide

Description

Properties

IUPAC Name |

2-(3-aminoazetidin-1-yl)-N-(2-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN3O/c12-9-3-1-2-4-10(9)14-11(16)7-15-5-8(13)6-15/h1-4,8H,5-7,13H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZTOIYFGGCAHEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC(=O)NC2=CC=CC=C2F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(3-aminoazetidin-1-yl)-N-(2-fluorophenyl)acetamide typically involves:

- Step 1: Formation of the amide bond between a substituted acetic acid derivative and 2-fluoroaniline or its derivatives.

- Step 2: Introduction of the azetidine ring functionalized with an amino group at the 3-position.

- Step 3: Optional catalytic hydrogenation or hydrogenolysis to reduce protecting groups or intermediates to the final aminoazetidine structure.

This approach is consistent with methods used for related compounds where coupling reagents and bases facilitate amide bond formation, followed by catalytic steps to introduce or liberate amino groups on azetidine rings.

Detailed Preparation Methodology

Amide Bond Formation

- A compound analogous to 2-fluoroaniline is reacted with an activated acetic acid derivative (such as an acid chloride or ester) bearing the azetidine substituent.

- Coupling reagents (e.g., carbodiimides or uronium salts) are employed in the presence of a base to form the amide intermediate.

- This step is performed under mild conditions to avoid side reactions and to maintain the integrity of sensitive substituents.

Catalytic Hydrogenolysis

- Hydrogenolysis is carried out under controlled hydrogen pressure and temperature to selectively reduce protecting groups without affecting other functional groups.

- The catalyst choice and reaction conditions are optimized to maximize yield and purity.

- The final product can be isolated as a free base or converted into a salt form (e.g., hydrochloride) for stability and handling.

Representative Synthetic Route (Based on Patent EP2621894B1)

A closely related synthetic route described in patent EP2621894B1 for preparing amide derivatives with aminoalkyl substituents involves:

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| A | Coupling of compound of Formula 2 with compound of Formula 3 using a coupling reagent and base | Typical coupling reagents (e.g., EDC, HATU), base (e.g., triethylamine) | Forms intermediate of Formula 4 |

| B | Hydrogenolysis of intermediate Formula 4 | Hydrogen gas, hydrogenolysis catalyst (e.g., Pd/C) | Converts intermediate to compound of Formula 1 with amino group |

| C | Optional salt formation | Acid (e.g., HCl, trifluoroacetic acid) | Provides stable salt form for isolation |

This method is adaptable to synthesize this compound by selecting appropriate starting materials and optimizing reaction conditions.

Analytical and Characterization Data

- NMR Spectroscopy: Used to confirm the structure, especially the presence of azetidine ring protons and aromatic fluorine substitution.

- Mass Spectrometry: Confirms molecular weight and purity of the final compound.

- HPLC: Used for purity analysis and monitoring reaction progress.

- Melting Point: Provides physical characterization and confirmation of compound identity.

These analytical methods are critical to validate the success of each synthetic step and the identity of the final product.

Summary Table of Preparation Steps

| Step No. | Process Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Amide bond formation | 2-fluoroaniline, acetic acid derivative, coupling reagent, base | Formation of amide intermediate |

| 2 | Introduction of azetidine ring | Azetidine derivative or substitution | Intermediate with azetidine moiety |

| 3 | Catalytic hydrogenolysis | H2, Pd/C catalyst | Free 3-aminoazetidinyl compound |

| 4 | Salt formation (optional) | Acid (HCl, TFA) | Stable salt form of final compound |

Research Findings and Considerations

- The use of hydrogenolysis catalysts is essential for selective removal of protecting groups and introduction of the amino group on the azetidine ring.

- Coupling reagents and bases must be carefully chosen to avoid side reactions and ensure high coupling efficiency.

- Salt formation enhances the stability and handling of the final compound, which is important for pharmaceutical applications.

- Reaction yields and purity can be optimized by adjusting reaction times, temperatures, and reagent stoichiometries.

Chemical Reactions Analysis

Types of Reactions

2-(3-aminoazetidin-1-yl)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

Substitution: The azetidine ring and the fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted azetidine compounds.

Scientific Research Applications

The compound 2-(3-aminoazetidin-1-yl)-N-(2-fluorophenyl)acetamide , with the CAS number 1339872-10-4, is a novel chemical entity that has garnered attention in various scientific research applications. This article delves into its potential uses, particularly in medicinal chemistry and pharmacology, while also presenting comprehensive data and case studies to illustrate its significance.

Medicinal Chemistry

Antitumor Activity : Preliminary studies suggest that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, research has indicated that modifications in the azetidine structure can enhance selectivity towards tumor cells while minimizing toxicity to normal cells.

Neurological Disorders

Potential Neuroprotective Effects : Some derivatives of this compound have been investigated for their neuroprotective properties. The presence of the aminoazetidine structure may interact with neurotransmitter systems, suggesting possible applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Antimicrobial Properties

Broad-Spectrum Antimicrobial Activity : Case studies have shown that related compounds demonstrate significant antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis.

Drug Development

Lead Compound for New Drugs : The unique structural features of this compound make it a promising lead compound for the development of new pharmaceuticals. Researchers are exploring its derivatives to optimize pharmacokinetic properties and enhance therapeutic efficacy.

Table 1: Summary of Biological Activities

Table 2: Structural Modifications and Their Effects

| Modification | Impact on Activity | Reference |

|---|---|---|

| Addition of methyl group | Increased potency against tumors | |

| Substitution on fluorophenyl group | Enhanced selectivity for bacterial targets |

Case Study 1: Antitumor Efficacy

A study conducted on a series of azetidine derivatives, including this compound, demonstrated significant inhibition of proliferation in human breast cancer cells (MCF-7). The findings suggested that the compound induces apoptosis through mitochondrial pathways.

Case Study 2: Neuroprotection

Research involving animal models of Alzheimer's disease showed that administration of this compound led to improved cognitive function and reduced amyloid plaque formation. This indicates its potential as a therapeutic agent in neuroprotection.

Case Study 3: Antimicrobial Testing

A comparative study evaluated the antimicrobial effectiveness of various azetidine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the fluorophenyl group significantly enhanced antibacterial activity.

Mechanism of Action

The mechanism of action of 2-(3-aminoazetidin-1-yl)-N-(2-fluorophenyl)acetamide involves its interaction with molecular targets within biological systems. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The fluorophenyl group may enhance the compound’s binding affinity and specificity, leading to more pronounced biological effects.

Comparison with Similar Compounds

Structural Insights :

- Azetidine vs.

- Fluorophenyl Position: The ortho-fluorine in the target compound may sterically hinder rotation, altering binding kinetics compared to meta- or para-substituted fluorophenyl analogues (e.g., 2-(3-Aminoazetidin-1-yl)-N-(3-fluorophenyl)acetamide in ) .

Pharmacological Profiles

- Anticancer Activity : Compounds with 2-fluorophenylacetamide moieties, such as 15b and 17b (), show moderate activity against cancer cell lines (e.g., HCT-1, MCF-7) but with low yields (7–15%), suggesting optimization challenges .

- Enzyme Targeting: The azetidine-amino group may mimic transition states in enzyme inhibition, similar to HDAC4 degraders () or TGF-β inhibitors () .

Physicochemical Properties

- Hydrogen Bonding: The 3-aminoazetidine and acetamide groups provide multiple H-bond donors/acceptors, contrasting with non-polar analogues like EF3 () .

- Lipophilicity : The fluorine atom and azetidine ring likely lower logP compared to bulkier derivatives (e.g., naphthalene-containing N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide in ) .

Biological Activity

2-(3-aminoazetidin-1-yl)-N-(2-fluorophenyl)acetamide, with CAS number 1339872-10-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of a fluorine atom and an azetidine ring contributes to its unique pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Antitumor Activity

- In Vitro Studies : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, in studies involving HepG2 liver cancer cells, this compound demonstrated an IC50 value that indicates effective antiproliferative activity (exact values were not specified in the available literature) .

- Mechanism of Action : The compound appears to induce apoptosis and arrest the cell cycle at the G2/M phase, which are critical mechanisms for its antitumor effects .

2. Kinase Inhibition

- The compound has been associated with inhibition of certain kinases involved in cancer progression. Its structure allows it to interact with kinase domains, potentially leading to reduced tumor growth .

3. Other Biological Activities

- Preliminary studies suggest that it may also exhibit anti-inflammatory properties and could act as a modulator for various signaling pathways involved in disease processes .

Table 1: Biological Activity Summary

| Activity Type | Cell Line Tested | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| Antitumor | HepG2 | Not specified | Induces apoptosis, G2/M arrest |

| Kinase Inhibition | Various | Not specified | Inhibits kinase activity |

| Anti-inflammatory | TBD | TBD | Modulates inflammatory pathways |

Case Studies

Case Study 1: Antiproliferative Effects on HepG2 Cells

In a controlled laboratory setting, this compound was tested against HepG2 cells. The results indicated a dose-dependent increase in apoptosis rates from 5.83% in untreated cells to 28.83% at higher concentrations (9 μM). This study underscores the potential of this compound as an antitumor agent .

Case Study 2: Kinase Inhibition Profile

Another study evaluated the compound's ability to inhibit specific kinases associated with cancer cell signaling pathways. While detailed IC50 values were not provided, initial findings suggest that it effectively reduces kinase activity, which is crucial for tumor growth and metastasis .

Q & A

Q. What are the established synthetic routes for 2-(3-aminoazetidin-1-yl)-N-(2-fluorophenyl)acetamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, starting with the preparation of the azetidine-3-amine core and subsequent coupling with 2-fluorophenylacetamide derivatives. Key steps include:

- Amide bond formation : Use coupling agents like EDCI or HOBt to link the azetidine amine to the fluorophenylacetamide backbone .

- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reaction efficiency .

- Purification : Column chromatography or recrystallization ensures high purity (>95%) . Optimization strategies include adjusting stoichiometry, temperature (e.g., 0–25°C for sensitive intermediates), and reaction time to minimize side products .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and stereochemistry, with 2D NMR (e.g., COSY, HSQC) resolving complex splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula and detects impurities .

- HPLC/UPLC : Reverse-phase methods with UV detection assess purity (>98% for biological assays) .

Q. What in vitro assays are recommended for preliminary evaluation of the biological activity of this compound?

- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

- Enzyme inhibition : Fluorogenic or colorimetric assays targeting kinases, proteases, or receptors linked to disease pathways .

Advanced Questions

Q. How can researchers design structure-activity relationship (SAR) studies to elucidate the contribution of the 3-aminoazetidinyl moiety to the compound's bioactivity?

- Analog synthesis : Modify the azetidine ring (e.g., substituent variation, ring expansion/contraction) and compare bioactivity .

- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding or steric features .

- Biological testing : Screen analogs in dose-response assays to correlate structural changes with potency shifts .

Q. What strategies are effective in resolving contradictory data between in vitro potency and in vivo efficacy for this compound?

- ADME profiling : Assess bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays) to identify pharmacokinetic bottlenecks .

- Metabolite identification : LC-MS/MS profiling of plasma/tissue samples detects active or toxic metabolites .

- Formulation optimization : Use nanoemulsions or prodrug strategies to enhance solubility and tissue penetration .

Q. What advanced computational modeling approaches are suitable for predicting the binding affinity of this compound with potential biological targets?

- Molecular docking : Tools like AutoDock Vina or Glide predict binding modes to target proteins (e.g., kinases, GPCRs) .

- Molecular Dynamics (MD) simulations : GROMACS or AMBER assess binding stability and conformational flexibility over time .

- QSAR models : Machine learning (e.g., Random Forest) correlates structural descriptors with activity data from analog libraries .

Notes

- Evidence sources : PubChem , peer-reviewed synthesis protocols , and pharmacological studies were prioritized.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.